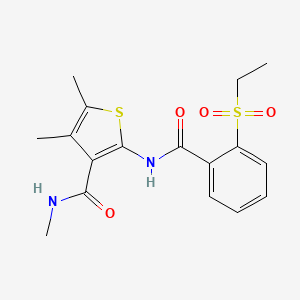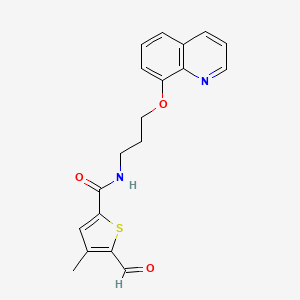![molecular formula C15H11ClN2S2 B2767505 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-55-2](/img/structure/B2767505.png)
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring would be a 4-chlorophenyl group and a 4-methylphenyl group, likely connected through a sulfanyl linkage .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Research has demonstrated the synthesis of compounds derived from thiadiazole structures, showing moderate antimicrobial activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). These findings highlight the potential of thiadiazole derivatives in the development of new antimicrobial agents.
Antiviral Activity
Another study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which exhibited certain anti-tobacco mosaic virus activities (Chen et al., 2010). This suggests the potential use of such compounds in antiviral applications.
Corrosion Inhibition
Thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic solutions. Studies show that certain derivatives can significantly reduce corrosion, making them valuable for protecting industrial materials (Bentiss et al., 2007). The effectiveness of these inhibitors is connected to their chemical structure, which interacts with the metal surface to prevent corrosion.
Photophysical Properties
Research into the synthesis and photophysical properties of sulfur-containing thiazoles has provided insights into their use in material sciences, especially for applications requiring fluorescent molecules (Murai et al., 2018). These compounds are of interest for their potential in sensing, materials science, and biomolecular sciences.
Antidepressant and Anxiolytic Activity
Some 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have shown promising antidepressant and anxiolytic properties, indicating potential therapeutic applications in the central nervous system (Clerici et al., 2001).
Anticancer Agents
Thiadiazole derivatives have also been explored for their anticancer properties. Some studies have synthesized novel compounds showing antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents (Gomha et al., 2015).
Molecular Docking Studies
Docking studies of tetrazole derivatives have been conducted to understand their interaction with enzymes, providing insights into their potential medicinal applications (Al-Hourani et al., 2015).
Solar Cell Applications
Organic compounds with thiadiazole structures have been utilized as redox couples in sensitization-based solar cells, indicating their potential in renewable energy technologies (Rahman et al., 2018).
Material Science
Thiophenyl-substituted benzidines, related to thiadiazole compounds, have been used to create transparent polyimides with high refractive indices and small birefringences, relevant for optical materials (Tapaswi et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-5-(4-methylphenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-10-2-8-13(9-3-10)19-15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHLHMMMJOGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,5S)-5-[(Dimethylamino)methyl]oxolane-2-carboxylic acid;hydrochloride](/img/structure/B2767423.png)
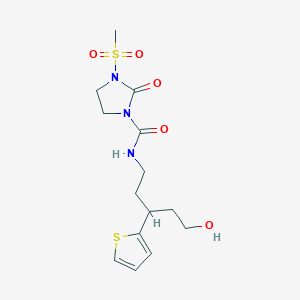
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2767425.png)
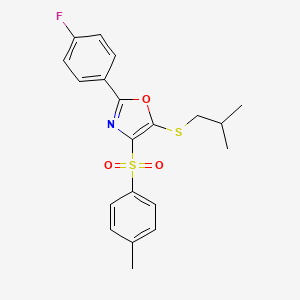
![N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2767430.png)
![N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2767431.png)
![6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)
![5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2767434.png)
![3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2767435.png)
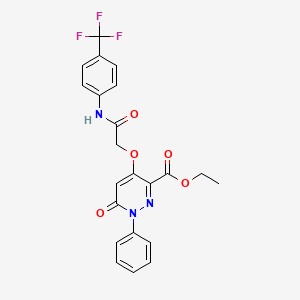
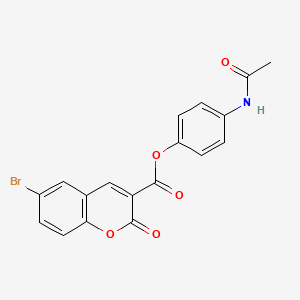
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)
